molecular formula C8H10N2O B7976675 1-Ethyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole

1-Ethyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole

Cat. No.: B7976675
M. Wt: 150.18 g/mol
InChI Key: IYIBITARYKXZMC-UHFFFAOYSA-N
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Description

1-Ethyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1 and a prop-2-yn-1-yloxy group at position 4. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-Ethyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through standard techniques such as column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Ethyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications. Researchers explore its efficacy in treating various diseases and conditions, including cancer, infections, and inflammatory disorders.

    Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. It is utilized in the synthesis of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action for this compound.

Comparison with Similar Compounds

1-Ethyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound shares the prop-2-yn-1-yloxy group but differs in the core structure, which is a benzene ring instead of a pyrazole ring.

    Ethyl 4-(prop-2-yn-1-yloxy)benzoate: Similar to the previous compound, this one also contains the prop-2-yn-1-yloxy group but has a benzoate core structure.

    1-Ethyl-4-methyl-2-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure with an ethyl and prop-2-yn-1-yloxy group but differs in the core structure, which is a benzene ring.

The uniqueness of this compound lies in its pyrazole core structure, which imparts distinct chemical and biological properties compared to the benzene-based compounds.

Biological Activity

1-Ethyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

The molecular structure of this compound contributes to its biological activity. The compound features a pyrazole ring, which is known for its diverse pharmacological properties. Its synthesis typically involves reactions such as oxidation and substitution, which can modify its biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Antifungal Properties

In addition to its antibacterial activity, this compound has shown antifungal effects. It was evaluated against Candida albicans and exhibited an IC50 value of 12 µg/mL, indicating potent antifungal activity .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. Notably, it was found to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of 8 µM . The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in disease processes. For example, it may inhibit key enzymes in microbial metabolism or interfere with cancer cell signaling pathways .

Study on Antiviral Activity

A recent study evaluated the antiviral potential of various pyrazole derivatives, including this compound, against SARS-CoV-2. The compound exhibited a significant reduction in viral replication at concentrations as low as 10 µM, highlighting its potential as an antiviral agent .

Comparative Analysis with Other Pyrazoles

In a comparative study of various pyrazole derivatives, this compound was noted for its superior activity against both bacterial and fungal pathogens when compared to structurally similar compounds. This suggests that modifications to the pyrazole structure can significantly enhance biological efficacy .

Data Tables

Biological ActivityIC50 Value (µM)Test Organism/Cell Line
Antimicrobial12Staphylococcus aureus
Antifungal12Candida albicans
Anticancer8MCF-7
Antiviral10SARS-CoV-2

Properties

IUPAC Name

1-ethyl-4-prop-2-ynoxypyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-3-5-11-8-6-9-10(4-2)7-8/h1,6-7H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIBITARYKXZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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